2,4-diethyl 5-amino-3-[(tert-butylamino)methyl]thiophene-2,4-dicarboxylate
Overview
Description
2,4-diethyl 5-amino-3-[(tert-butylamino)methyl]thiophene-2,4-dicarboxylate: is a complex organic compound with a molecular weight of 328.43 g/mol. It is characterized by its thiophene ring structure, which is a five-membered sulfur-containing heterocycle, and various functional groups including amino, carboxylate, and tert-butylamino moieties. This compound is of interest in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Pharmacokinetics
Its physical properties such as a predicted melting point of 14918° C and a predicted boiling point of 471.4° C at 760 mmHg may influence its bioavailability.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For instance, its stability may be affected by storage conditions, as it is recommended to be stored at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diethyl 5-amino-3-[(tert-butylamino)methyl]thiophene-2,4-dicarboxylate . One common synthetic route involves the reaction of thiophene-2,4-dicarboxylate with diethylamine and tert-butylamine under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be monitored closely to maintain the desired product quality and to minimize by-products.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The amino group can be oxidized to form a nitro group.
Reduction: : The carboxylate groups can be reduced to alcohols.
Substitution: : The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: : Electrophilic substitution reactions often use strong acids like sulfuric acid (H2SO4).
Major Products Formed
Oxidation: : Formation of nitro derivatives.
Reduction: : Formation of diethyl 5-amino-3-[(tert-butylamino)methyl]thiophene-2,4-dicarboxylate.
Substitution: : Formation of various substituted thiophene derivatives.
Scientific Research Applications
2,4-diethyl 5-amino-3-[(tert-butylamino)methyl]thiophene-2,4-dicarboxylate: has several scientific research applications:
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.
Biology: : Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: : Investigated for its use in drug development, particularly in the design of new therapeutic agents.
Industry: : Employed in the production of specialty chemicals and materials.
Comparison with Similar Compounds
2,4-diethyl 5-amino-3-[(tert-butylamino)methyl]thiophene-2,4-dicarboxylate: can be compared with other thiophene derivatives such as 2-amino-4-tert-butylamino-6-methoxy-1,3,5-triazine and 4-amino-2-(tert-butylamino)-1,3-thiazol-5-yl](phenyl)methanone 4-amino-2-(tert-butylamino)-1,3-thiazol-5-ylmethanone. While these compounds share similar structural features, the presence of different functional groups and substituents can lead to variations in their chemical properties and biological activities.
Conclusion
This compound: is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in the synthesis of complex molecules and the development of new therapeutic agents.
Properties
IUPAC Name |
diethyl 5-amino-3-[(tert-butylamino)methyl]thiophene-2,4-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S/c1-6-20-13(18)10-9(8-17-15(3,4)5)11(22-12(10)16)14(19)21-7-2/h17H,6-8,16H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDKPGRITPXZEDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1CNC(C)(C)C)C(=O)OCC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201129568 | |
Record name | 2,4-Diethyl 5-amino-3-[[(1,1-dimethylethyl)amino]methyl]-2,4-thiophenedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201129568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
730976-59-7 | |
Record name | 2,4-Diethyl 5-amino-3-[[(1,1-dimethylethyl)amino]methyl]-2,4-thiophenedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=730976-59-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Diethyl 5-amino-3-[[(1,1-dimethylethyl)amino]methyl]-2,4-thiophenedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201129568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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